molecular formula C16H10O2S B15135765 1,4-Naphthalenedione, 2-(phenylthio)- CAS No. 57341-12-5

1,4-Naphthalenedione, 2-(phenylthio)-

Cat. No.: B15135765
CAS No.: 57341-12-5
M. Wt: 266.3 g/mol
InChI Key: YRZIOOUBKJSECZ-UHFFFAOYSA-N
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Description

1,4-Naphthalenedione, 2-(phenylthio)- is an organic compound with the molecular formula C16H10O2S It is a derivative of 1,4-naphthoquinone, where a phenylthio group is attached to the second position of the naphthalenedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-(phenylthio)- typically involves the reaction of 1,4-naphthoquinone with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the phenylthio group onto the naphthoquinone ring. The reaction is often conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 1,4-Naphthalenedione, 2-(phenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Naphthalenedione, 2-(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(phenylthio)- involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities. The phenylthio group may also interact with specific molecular targets, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, which lacks the phenylthio group.

    2-Bromo-1,4-Naphthalenedione: A derivative with a bromine atom instead of a phenylthio group.

    2-Amino-1,4-Naphthalenedione: A derivative with an amino group at the second position.

Uniqueness

1,4-Naphthalenedione, 2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

57341-12-5

Molecular Formula

C16H10O2S

Molecular Weight

266.3 g/mol

IUPAC Name

2-phenylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C16H10O2S/c17-14-10-15(19-11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)14/h1-10H

InChI Key

YRZIOOUBKJSECZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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